Cas no 2171752-91-1 (3-(1-Aminocyclobutyl)oxan-3-ol)

3-(1-Aminocyclobutyl)oxan-3-ol 化学的及び物理的性質
名前と識別子
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- 3-(1-aminocyclobutyl)oxan-3-ol
- EN300-1647590
- 2171752-91-1
- 3-(1-Aminocyclobutyl)oxan-3-ol
-
- インチ: 1S/C9H17NO2/c10-8(3-1-4-8)9(11)5-2-6-12-7-9/h11H,1-7,10H2
- InChIKey: PHNJRWWGKAKMFG-UHFFFAOYSA-N
- ほほえんだ: OC1(COCCC1)C1(CCC1)N
計算された属性
- せいみつぶんしりょう: 171.125928785g/mol
- どういたいしつりょう: 171.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 55.5Ų
3-(1-Aminocyclobutyl)oxan-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1647590-10.0g |
3-(1-aminocyclobutyl)oxan-3-ol |
2171752-91-1 | 10g |
$6758.0 | 2023-06-04 | ||
Enamine | EN300-1647590-5000mg |
3-(1-aminocyclobutyl)oxan-3-ol |
2171752-91-1 | 5000mg |
$4102.0 | 2023-09-21 | ||
Enamine | EN300-1647590-100mg |
3-(1-aminocyclobutyl)oxan-3-ol |
2171752-91-1 | 100mg |
$1244.0 | 2023-09-21 | ||
Enamine | EN300-1647590-50mg |
3-(1-aminocyclobutyl)oxan-3-ol |
2171752-91-1 | 50mg |
$1188.0 | 2023-09-21 | ||
Enamine | EN300-1647590-1000mg |
3-(1-aminocyclobutyl)oxan-3-ol |
2171752-91-1 | 1000mg |
$1414.0 | 2023-09-21 | ||
Enamine | EN300-1647590-0.5g |
3-(1-aminocyclobutyl)oxan-3-ol |
2171752-91-1 | 0.5g |
$1509.0 | 2023-06-04 | ||
Enamine | EN300-1647590-0.05g |
3-(1-aminocyclobutyl)oxan-3-ol |
2171752-91-1 | 0.05g |
$1320.0 | 2023-06-04 | ||
Enamine | EN300-1647590-1.0g |
3-(1-aminocyclobutyl)oxan-3-ol |
2171752-91-1 | 1g |
$1572.0 | 2023-06-04 | ||
Enamine | EN300-1647590-0.1g |
3-(1-aminocyclobutyl)oxan-3-ol |
2171752-91-1 | 0.1g |
$1384.0 | 2023-06-04 | ||
Enamine | EN300-1647590-0.25g |
3-(1-aminocyclobutyl)oxan-3-ol |
2171752-91-1 | 0.25g |
$1447.0 | 2023-06-04 |
3-(1-Aminocyclobutyl)oxan-3-ol 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
3-(1-Aminocyclobutyl)oxan-3-olに関する追加情報
Introduction to 3-(1-Aminocyclobutyl)oxan-3-ol (CAS No. 2171752-91-1)
3-(1-Aminocyclobutyl)oxan-3-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2171752-91-1, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This molecule, featuring a cyclobutylamine side chain attached to an oxane ring with an amine functional group at the 1-position and a hydroxyl group at the 3-position, exhibits a unique structural framework that has garnered attention for its potential biological activities. The combination of a cyclic amine and an oxygen-containing heterocycle suggests possible interactions with biological targets, making it a valuable scaffold for drug discovery efforts.
The structural motif of 3-(1-Aminocyclobutyl)oxan-3-ol (CAS No. 2171752-91-1) is particularly noteworthy due to its ability to mimic certain natural products and bioactive molecules. The presence of both the cyclobutyl moiety and the oxane ring introduces conformational flexibility, which can be exploited to optimize binding affinity and selectivity in drug design. This compound has been explored in various contexts, including as a precursor in the synthesis of more complex derivatives designed to target specific therapeutic pathways.
In recent years, there has been growing interest in heterocyclic compounds as pharmacophores due to their diverse biological activities and favorable pharmacokinetic properties. The oxane ring, in particular, is known for its stability and ability to engage in hydrogen bonding interactions, making it a common component in drug molecules. The derivative 3-(1-Aminocyclobutyl)oxan-3-ol (CAS No. 2171752-91-1) leverages these properties, offering a promising platform for further chemical modification and biological evaluation.
One of the most compelling aspects of 3-(1-Aminocyclobutyl)oxan-3-ol (CAS No. 2171752-91-1) is its potential as a lead compound in the development of novel therapeutic agents. Researchers have been investigating its interactions with various enzymes and receptors, with the aim of identifying new mechanisms of action or enhancing existing ones. For instance, studies have suggested that this compound may exhibit inhibitory effects on certain metabolic pathways or modulate signal transduction processes, which could be relevant in treating conditions such as inflammation or neurodegeneration.
The synthesis of 3-(1-Aminocyclobutyl)oxan-3-ol (CAS No. 2171752-91-1) involves multi-step organic transformations that highlight the synthetic versatility of this scaffold. Key steps typically include cycloaddition reactions to form the oxane ring, followed by functional group interconversions to introduce the amine and hydroxyl groups at appropriate positions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating further exploration of this compound's chemical space.
From a computational chemistry perspective, 3-(1-Aminocyclobutyl)oxan-3-ol (CAS No. 2171752-91-1) has been subjected to detailed molecular modeling studies to predict its binding modes and interactions with biological targets. These studies often employ molecular dynamics simulations and docking algorithms to identify potential high-affinity binders or allosteric modulators. The results from such analyses provide critical insights into how this compound might behave within a cellular environment, guiding experimental design and optimization efforts.
The pharmacological profile of 3-(1-Aminocyclobutyl)oxan-3-ol (CAS No. 2171752-91-1) is still being elucidated, but preliminary data suggest that it may possess multiple points of interaction with biological systems. This polypharmacicity could be advantageous in developing drugs with broad therapeutic effects or synergistic mechanisms of action. Additionally, the compound's structural features may contribute to its solubility and metabolic stability, which are crucial factors in drug development.
In conclusion, 3-(1-Aminocyclobutyl)oxan-3-ol (CAS No. 2171752-91-1) represents an intriguing molecule with significant potential in medicinal chemistry and drug discovery. Its unique structural composition, combined with promising preliminary biological data, makes it a compelling candidate for further investigation. As research continues to uncover new applications for this compound, it is likely to play an important role in the development of innovative therapeutic strategies across various disease areas.
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